- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene speciesTetrahedron, 2010, 66(31), 5745-5752,
Cas no 941-98-0 (1-Acetylnaphthalene)
1-Acetylnaphthalene is a versatile aromatic intermediate used in the production of various chemicals, dyes, and pharmaceuticals. Its key advantages lie in its high reactivity and solubility, making it an effective building block for complex molecule synthesis. Additionally, its stable storage properties ensure long shelf life and convenient handling.

1-Acetylnaphthalene structure
商品名:1-Acetylnaphthalene
1-Acetylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 1'-Acetonaphthone
- 1-(1-naphthyl)ethanone
- 1-Acetonaphthalene
- 1-acetyl naphthalene
- Methyl 1-Naphthyl Ketone
- Alpha-Acetonaphthone
- 1-Acetonaphthone
- 1-naphthalen-1-ylethanone
- 1'-Acetylnaphthalene
- α-Acetonaphthone
- Acetonaphthone
- 1-Acetylnaphthalene
- 1-(naphthalen-1-yl)ethanone
- 1-(1-Naphthalenyl)ethanone
- Ethanone, 1-(1-naphthalenyl)-
- 1-Naphthyl methyl ketone
- 1-(naphthalen-1-yl)ethan-1-one
- alpha-Naphthyl methyl ketone
- alpha-Acetylnaphthalene
- acetylnaphthalene
- Methyl alpha-naphthyl ketone
- 1`-Acetonaphthone
- .alpha.-Acetonaphthone
- .alpha.-Acetylnaphthalene
- 1-naphthalen-1-yl-eth
- 1-(1-Naphthalenyl)ethanone (ACI)
- 1′-Acetonaphthone (6CI, 8CI)
- 1-(Naphthalen-4-yl)ethanone
- Methyl α-naphthyl ketone
- NSC 7659
- α-Acetylnaphthalene
- α-Naphthyl methyl ketone
-
- MDL: MFCD00004013
- インチ: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
- InChIKey: QQLIGMASAVJVON-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C2C(=CC=CC=2)C=CC=1
- BRN: 1100618
計算された属性
- せいみつぶんしりょう: 170.07300
- どういたいしつりょう: 170.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.12 g/mL at 25 °C(lit.)
- ゆうかいてん: 10.5 °C (lit.)
- ふってん: 298°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.628(lit.)
- PH値: 6.5-7.0 (H2O)
- ようかいど: 0.2g/l
- すいようせい: 不溶性
- PSA: 17.07000
- LogP: 3.04240
- ようかいせい: エタノール、エーテル、トリクロロメタン、アセトンに溶け、水に溶けない。
1-Acetylnaphthalene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:3
- RTECS番号:AL2982800
-
危険物標識:
- リスク用語:R22; R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-Acetylnaphthalene 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1-Acetylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047084-100g |
1-Acetylnaphthalene |
941-98-0 | 98% | 100g |
¥69.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-25G |
1'-Acetonaphthone |
941-98-0 | >98.0%(GC) | 25g |
¥200.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-500G |
1'-Acetonaphthone |
941-98-0 | >98.0%(GC) | 500g |
¥1190.00 | 2024-04-15 | |
City Chemical | A477-100GM |
1'-Acetonaphthone |
941-98-0 | 95% | 100gm |
$24.91 | 2023-09-19 | |
eNovation Chemicals LLC | D389319-500g |
1-Acetonaphthone |
941-98-0 | 97% | 500g |
$245 | 2024-05-24 | |
eNovation Chemicals LLC | D584084-1kg |
1'-Acetonaphthone |
941-98-0 | 95% | 1kg |
$518 | 2024-05-24 | |
Enamine | EN300-19188-0.5g |
1-(naphthalen-1-yl)ethan-1-one |
941-98-0 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Life Chemicals | F0001-2262-2.5g |
1'-Acetonaphthone |
941-98-0 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-500g |
1-Acetylnaphthalene |
941-98-0 | 97% | 500g |
¥268.0 | 2023-09-08 | |
Fluorochem | 079037-100g |
1'-Acetonaphthone |
941-98-0 | 97% | 100g |
£31.00 | 2022-03-01 |
1-Acetylnaphthalene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: Tempo , Copper(II) triflate , 5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ; 0.5 h, 25 °C
リファレンス
- Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcoholsTetrahedron, 2014, 70(52), 9791-9796,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C
リファレンス
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcoholsChemCatChem, 2014, 6(6), 1612-1616,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
リファレンス
- Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefinsJournal of the American Chemical Society, 2012, 134(1), 443-452,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Sodium tungsten oxide (Na2WO4) , Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ; rt → 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C
リファレンス
- A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanolSynlett, 2005, (5), 872-874,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium chloride , Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile , Water ; 20 h, 1 atm, 70 °C
リファレンス
- Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalystChemical Communications (Cambridge, 2018, 54(72), 10164-10167,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide , 2-Iodobenzenesulfonic acid Solvents: Water ; 2 h, rt
リファレンス
- 2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperatureJournal of Chemical Research, 2014, 38(7), 427-431,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane
リファレンス
- γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcoholsSynthetic Communications, 2001, 31(8), 1253-1256,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide , Iron(III) acetylacetonate Solvents: Ethyl acetate , Water ; 20 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodideTetrahedron Letters, 2013, 54(40), 5477-5480,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Silver acetate Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
リファレンス
- Hofmann rearrangement of α-hydroxyamidesArchives of Pharmacal Research, 1994, 17(6), 490-1,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C
リファレンス
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
リファレンス
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
リファレンス
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
リファレンス
- Ionic liquid-promoted regioselective catalysis by palladiumProceedings - Electrochemical Society, 2006, 2004, 2004-24,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt
リファレンス
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with OxoneChemistry - A European Journal, 2009, 15(42), 11091-11094,
ごうせいかいろ 16
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
リファレンス
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamidePolish Journal of Chemistry, 2006, 80(3), 417-428,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Lead diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl etherJournal of Organic Chemistry, 1990, 55(11), 3654-5,
ごうせいかいろ 19
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid , Water ; 5 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
リファレンス
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketonesNew Journal of Chemistry, 2015, 39(11), 8763-8770,
1-Acetylnaphthalene Raw materials
- Benzenesulfonic acid, 4-methyl-, [1-(1-naphthalenyl)ethylidene]hydrazide
- Methyllithium (1.6M in Diethyl Ether)
- Naphthalene, 1-(1-butoxyethenyl)-
- 1-Ethynylnaphthalene
- 1-NAPHTHYL TRIFLATE
- 1-Ethylnaphthalene
- α-Hydroxy-α-methyl-1-naphthaleneacetamide
- 1-Naphthylboronic acid
- ethyl 2-cyanoacetate
- 1-(1-Naphthyl)ethanol
- 1-Cyanonaphthalene
- 1,3-Dithiane, 2-methyl-2-(1-naphthalenyl)-
1-Acetylnaphthalene Preparation Products
1-Acetylnaphthalene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:941-98-0)1'-Acetylnaphthalene
注文番号:1770211
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:941-98-0)1'-Acetonaphthone
注文番号:sfd22013
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
1-Acetylnaphthalene 関連文献
-
1. Concise synthesis of ketoallyl sulfones through an iron-catalyzed sequential four-component assemblyFuhong Xiao,Chao Liu,Dahan Wang,Huawen Huang,Guo-Jun Deng Green Chem. 2018 20 973
-
Atul Goel,Gaurav Taneja,Ashutosh Raghuvanshi,Ruchir Kant,Prakas R. Maulik Org. Biomol. Chem. 2013 11 5239
-
Robert Bujok,Marcin Wiszniewski,Piotr Cmoch,Zbigniew Wróbel New J. Chem. 2018 42 3260
-
Md. Bakibillah,Sahin Reja,Kaushik Sarkar,Deboshmita Mukherjee,Rajesh Kumar Das New J. Chem. 2023 47 13655
-
Fuling Liu,Yuwen Xu,Lianming Zhao,Liangliang Zhang,Wenyue Guo,Rongming Wang,Daofeng Sun J. Mater. Chem. A 2015 3 21545
-
Xiaojun Pan,Qiao Liu,Liming Chang,Gaoqing Yuan RSC Adv. 2015 5 51183
-
7. Solvent-controlled highly regio-selective thieno[2,3-b]indole formation under metal-free conditionsPenghui Ni,Bin Li,Huawen Huang,Fuhong Xiao,Guo-Jun Deng Green Chem. 2017 19 5553
-
Xiaochen Ji,Dongdong Li,Xuan Zhou,Huawen Huang,Guo-Jun Deng Green Chem. 2017 19 619
-
9. Electrochemical reactions. Part II. The structure of an unusual product from the reduction of 1-acetylnaphthaleneJ. Grimshaw,E. J. F. Rea J. Chem. Soc. C 1967 2628
-
Wei Wu,Xuxue Zhang,Fang Liang,Song Cao Org. Biomol. Chem. 2015 13 6992
941-98-0 (1-Acetylnaphthalene) 関連製品
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- 644-13-3(2-Naphthyl phenyl ketone)
- 784-04-3(1-(anthracen-9-yl)ethan-1-one)
- 642-29-5(1-Benzoylnaphthalene)
- 2039-76-1(3-Acetylphenanthrene)
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- 24875-94-3(1-(6-methylnaphthalen-2-yl)ethanone)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:941-98-0)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:941-98-0)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ